methyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate
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Overview
Description
METHYL N-[10-(3-CHLOROPROPANOYL)-10H-PHENOTHIAZIN-2-YL]CARBAMATE is a chemical compound known for its unique structure and properties. It belongs to the class of phenothiazine derivatives, which are widely studied for their diverse applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of METHYL N-[10-(3-CHLOROPROPANOYL)-10H-PHENOTHIAZIN-2-YL]CARBAMATE involves several steps. One common method includes the reaction of phenothiazine with 3-chloropropanoyl chloride in the presence of a base to form the intermediate 10-(3-chloropropanoyl)-10H-phenothiazine. This intermediate is then reacted with methyl isocyanate to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
METHYL N-[10-(3-CHLOROPROPANOYL)-10H-PHENOTHIAZIN-2-YL]CARBAMATE undergoes various chemical reactions, including:
Scientific Research Applications
METHYL N-[10-(3-CHLOROPROPANOYL)-10H-PHENOTHIAZIN-2-YL]CARBAMATE has several scientific research applications:
Mechanism of Action
The mechanism of action of METHYL N-[10-(3-CHLOROPROPANOYL)-10H-PHENOTHIAZIN-2-YL]CARBAMATE involves its interaction with various molecular targets. In biological systems, it is believed to interact with enzymes and receptors, leading to modulation of cellular pathways. The exact molecular targets and pathways are still under investigation, but it is thought to involve inhibition of specific enzymes and interference with cellular signaling pathways .
Comparison with Similar Compounds
METHYL N-[10-(3-CHLOROPROPANOYL)-10H-PHENOTHIAZIN-2-YL]CARBAMATE can be compared with other phenothiazine derivatives such as:
Chlorpromazine: Known for its antipsychotic properties, chlorpromazine has a similar phenothiazine core but different substituents.
Promethazine: Used as an antihistamine, promethazine also shares the phenothiazine structure but has different functional groups.
Thioridazine: Another antipsychotic, thioridazine has structural similarities but distinct pharmacological properties.
The uniqueness of METHYL N-[10-(3-CHLOROPROPANOYL)-10H-PHENOTHIAZIN-2-YL]CARBAMATE lies in its specific substituents, which confer unique chemical and biological properties .
Properties
Molecular Formula |
C17H15ClN2O3S |
---|---|
Molecular Weight |
362.8 g/mol |
IUPAC Name |
methyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate |
InChI |
InChI=1S/C17H15ClN2O3S/c1-23-17(22)19-11-6-7-15-13(10-11)20(16(21)8-9-18)12-4-2-3-5-14(12)24-15/h2-7,10H,8-9H2,1H3,(H,19,22) |
InChI Key |
FHTPPFLLPPRYKQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CCCl |
Origin of Product |
United States |
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